(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione
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Overview
Description
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione is an organic compound characterized by its unique structure, which includes an oxolane ring and a non-1-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with non-1-enyl derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the enylation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The non-1-enyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.
Scientific Research Applications
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxolane ring and non-1-enyl side chain can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-[(E)-oct-1-enyl]oxolane-2,5-dione
- (3S)-3-[(E)-dec-1-enyl]oxolane-2,5-dione
Uniqueness
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione is unique due to its specific non-1-enyl side chain length, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different side chain lengths.
Properties
IUPAC Name |
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3/b9-8+/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUIQAGZLBOGL-ANYFNZRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@@H]1CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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